molecular formula C12H23IO2 B13993405 Ethyl 2-iododecanoate CAS No. 68453-82-7

Ethyl 2-iododecanoate

Cat. No.: B13993405
CAS No.: 68453-82-7
M. Wt: 326.21 g/mol
InChI Key: OQHKKXKJNMZXIE-UHFFFAOYSA-N
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Description

Ethyl 2-iododecanoate is an organic compound with the molecular formula C12H23IO2 It is an ester derived from decanoic acid, where the hydrogen atom at the second position is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iododecanoate can be synthesized through several methods. One common approach involves the iodination of ethyl decanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the second position of the decanoate chain .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale iodination processes with rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Ethyl decanoate, ethyl 2-hydroxydecanoate.

    Oxidation: Decanoic acid, 2-iododecanoic acid.

    Reduction: Ethyl decanoate.

Scientific Research Applications

Ethyl 2-iododecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-iododecanoate involves its interaction with nucleophiles and electrophiles. The iodine atom at the second position makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the iodine atom plays a crucial role in the compound’s reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

    Ethyl decanoate: Lacks the iodine atom, making it less reactive in substitution reactions.

    Ethyl 2-bromodecanoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    Ethyl 2-chlorodecanoate:

Uniqueness

Ethyl 2-iododecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial processes .

Properties

CAS No.

68453-82-7

Molecular Formula

C12H23IO2

Molecular Weight

326.21 g/mol

IUPAC Name

ethyl 2-iododecanoate

InChI

InChI=1S/C12H23IO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3

InChI Key

OQHKKXKJNMZXIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OCC)I

Origin of Product

United States

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